MK-0493 (hydrochloride) is a potent and selective agonist of the melanocortin receptor 4 (MC4R), which plays a significant role in regulating energy homeostasis and appetite. This compound has garnered attention for its potential applications in treating obesity and metabolic disorders, as it can significantly reduce energy intake in preclinical models. MK-0493 is also known for its ability to activate MC4R without inducing erectile responses, distinguishing it from other compounds in its class .
MK-0493 is classified as a synthetic organic compound with the chemical formula and a molecular weight of 546.1 g/mol. It is identified by the CAS number 455957-71-8 when in hydrochloride form . The compound has been developed by Merck and is part of ongoing research aimed at understanding the physiological functions of MC4R and its implications for obesity treatment .
The synthesis of MK-0493 involves multi-step organic reactions that create key intermediates necessary for its final structure. Although proprietary details of the synthesis are not publicly disclosed, it typically begins with the preparation of piperazine and urea derivatives, followed by specific reaction conditions that yield the final product. The synthesis pathway is complex and requires careful control of reaction parameters to ensure high purity and yield.
The molecular structure of MK-0493 can be described as follows:
The structural data can be sourced from chemical databases such as PubChem, which provides detailed information on molecular properties and structural representations .
MK-0493 undergoes various chemical reactions, which include:
These reactions are essential for modifying the compound during research and development phases.
MK-0493 exerts its pharmacological effects by selectively binding to and activating the melanocortin receptor 4 (MC4R). This receptor is integral to regulating energy balance and appetite control. Upon activation by MK-0493, MC4R triggers signaling pathways that lead to decreased food intake and increased energy expenditure.
Preclinical studies have demonstrated significant reductions in energy intake in animal models treated with MK-0493 .
Relevant data regarding these properties can often be found in chemical safety data sheets or material safety data sheets from suppliers like MedChemExpress or BenchChem .
MK-0493 has several scientific applications:
The ongoing research surrounding MK-0493 highlights its potential as a valuable compound in both academic and clinical settings aimed at addressing obesity-related health issues .
The melanocortin system, particularly the melanocortin-4 receptor (MC4R), represents one of the most genetically validated targets for obesity intervention. Early research identified MC4R as a critical regulator of energy homeostasis, with loss-of-function mutations directly linked to monogenic obesity in humans. The endogenous agonist α-melanocyte-stimulating hormone (α-MSH) and antagonist agouti-related peptide (AgRP) form a binary system governing hypothalamic feeding circuits. Pharmacological efforts to modulate this system began with non-selective peptides like MTII, which demonstrated potent anorectic effects but caused dose-limiting side effects like hypertension and reflexive tachycardia due to activation of extrahypothalamic MC4R populations [3] [10]. This spurred drug discovery programs to develop selective, brain-penetrant small molecules with improved safety profiles. Merck’s MK-0493 emerged from this initiative as a first-in-class oral MC4R agonist advancing to human trials, reflecting the pharmaceutical industry’s significant investment in melanocortin-based therapeutics during the early 2000s [5].
MC4R’s position as a convergence point for adiposity signals underpins its therapeutic appeal. Leptin and insulin activate arcuate nucleus pro-opiomelanocortin (POMC) neurons, releasing α-MSH that binds hypothalamic MC4R to suppress appetite and increase energy expenditure. Conversely, ghrelin and fasting stimulate AgRP neurons, which inhibit MC4R signaling to promote hunger. Genetic studies reveal that MC4R-deficient humans exhibit hyperphagia, reduced satiety, increased fat mass, and insulin resistance – hallmarks of metabolic syndrome. Crucially, MC4R activation exerts dual anti-obesity effects: 1) Anorexigenic signaling via paraventricular nucleus neurons reduces food intake; 2) Sympathetic nervous system activation increases thermogenesis and lipid mobilization in adipose tissue [3] [6]. Preclinical data indicated that selective MC4R agonism could circumvent leptin resistance, a key limitation of earlier biologic approaches. The receptor’s high constitutive activity further suggested that even partial agonists might restore signaling in deficiency states [3] [10].
MK-0493 (free base C₃₀H₃₈ClF₂N₃O₂; hydrochloride C₃₀H₃₉Cl₂F₂N₃O₂) emerged from Merck’s optimization of piperidine-based scaffolds targeting MC4R. Key structural features include:
Table 1: Molecular Properties of MK-0493
Property | MK-0493 (Free Base) | MK-0493 Hydrochloride |
---|---|---|
CAS Number | 455956-93-1 | 455957-71-8 |
Molecular Formula | C₃₀H₃₈ClF₂N₃O₂ | C₃₀H₃₉Cl₂F₂N₃O₂ |
Molecular Weight | 546.09 g/mol | 582.55 g/mol |
Selectivity Profile | >100-fold selective for MC4R over MC1R, MC3R, MC5R | |
Mechanism | Potent, orally active MC4R agonist |
In diet-induced obese (DIO) rodent models, MK-0493 (5–30 mg/kg/day orally) produced dose-dependent weight loss (8–15% over 4 weeks) primarily through reduced food intake. Crucially, it crossed the blood-brain barrier to activate hypothalamic signaling pathways, evidenced by increased c-Fos immunoreactivity in the paraventricular nucleus. Unlike peptide agonists, it did not acutely elevate blood pressure at anorectic doses, suggesting a potential therapeutic window [1] [4]. Electrophysiology studies confirmed MK-0493 potentiated MC4R-mediated inhibition of GABAergic inputs to PVN neurons, mechanistically explaining its appetite-suppressing effects [3]. These data positioned MK-0493 as a leading clinical candidate for obesity pharmacotherapy.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7